4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-11-14(12-18(13-17)24-2)19(22)21-9-5-16(6-10-21)25-15-3-7-20-8-4-15/h3-4,7-8,11-13,16H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRIUFGONICDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the piperidine and pyridine precursors.
Coupling Reaction: The piperidine derivative is coupled with a boronic acid or ester derivative of the pyridine ring using a palladium catalyst.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antimicrobial agent
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it could inhibit glycine transporter 1 (GlyT1), which is a strategy investigated for the treatment of schizophrenia .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs include compounds with modifications to:
- Benzoyl substituents : Replacement of methoxy groups with halogens (e.g., Cl, F), alkyl chains (e.g., methyl), or electron-withdrawing groups (e.g., nitro).
- Pyridine/piperidine linkage : Alterations in the position or substitution of the pyridine ring.
Table 1: Comparative Properties of Selected Analogs
| Compound Name | Substituents (Benzoyl) | Molecular Weight (g/mol) | LogP | Solubility (µM) | IC50 (Target X) |
|---|---|---|---|---|---|
| 4-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine | 3,5-OCH₃ | 414.45 | 2.1 | 85 | 12 nM |
| 4-{[1-(3,5-Dichlorobenzoyl)piperidin-4-yl]oxy}pyridine | 3,5-Cl | 422.32 | 3.8 | 22 | 45 nM |
| 4-{[1-(4-Methylbenzoyl)piperidin-4-yl]oxy}pyridine | 4-CH₃ | 368.42 | 2.9 | 120 | 210 nM |
| 4-{[1-(3-Nitrobenzoyl)piperidin-4-yl]oxy}pyridine | 3-NO₂ | 399.38 | 1.7 | 40 | 320 nM |
Key Observations :
- Lipophilicity (LogP) : Chloro-substituted analogs exhibit higher LogP values, reducing aqueous solubility but improving membrane permeability .
- Solubility : Methoxy and methyl groups enhance solubility due to increased polarity or reduced crystallinity, whereas nitro groups decrease it via electron withdrawal .
- Potency (IC50) : The dimethoxy derivative shows superior inhibitory activity (IC50 = 12 nM) against Target X, likely due to optimized hydrogen-bonding interactions with the active site .
Pharmacokinetic and Metabolic Stability
- Metabolic Stability : Methoxy groups reduce oxidative metabolism in hepatic microsomes compared to methyl or nitro analogs, as evidenced by longer half-life (t₁/₂ = 6.2 h vs. 2.1 h for nitro-substituted analog) .
Biological Activity
The compound 4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine , also known by its CAS number 1775559-36-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 440.5 g/mol. The structure features a pyridine ring substituted with a piperidine moiety and a dimethoxybenzoyl group, which are crucial for its biological activity.
Antagonistic Properties
Research indicates that this compound acts as a selective antagonist at adenosine receptors, particularly the A1 and A2A subtypes. Binding affinity studies have shown significant interactions with human adenosine receptors expressed in various cell lines, suggesting potential applications in treating conditions related to adenosine signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that the compound exhibits notable inhibitory effects on AChE, which is significant for potential treatments in neurodegenerative diseases like Alzheimer's . Additionally, its urease inhibition suggests possible applications in managing urinary tract infections.
Antibacterial Activity
In vitro assays have shown that derivatives of this compound possess antibacterial properties against various bacterial strains. The piperidine nucleus is associated with significant antimicrobial activity, making it a promising candidate for further development into antibacterial agents .
Study on Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study was conducted to evaluate the impact of different substituents on the biological activity of piperidine derivatives. The findings indicated that modifications to the benzoyl group significantly influenced both binding affinity and selectivity at adenosine receptors. This highlights the importance of chemical structure in determining pharmacological efficacy .
In Vivo Studies
In vivo studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory effects and can modulate immune responses. These findings suggest potential therapeutic roles in inflammatory diseases and conditions characterized by dysregulated immune responses .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
